molecular formula C10H20N2O2 B1491118 2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one CAS No. 2000543-63-3

2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Cat. No. B1491118
CAS RN: 2000543-63-3
M. Wt: 200.28 g/mol
InChI Key: HHOJEQPGPHOEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one, also known as 2-Amino-1-methyl-4-methylpiperidine (2-AMMP), is an organic compound that has been gaining attention in recent years due to its potential applications in the pharmaceutical and chemical industries. 2-AMMP has a distinct chemical structure, consisting of an amine group and a methyl group attached to a four-carbon piperidine ring. This molecule is highly versatile, and its properties have been studied extensively in order to understand its potential applications.

Scientific Research Applications

Synthesis and Characterization

  • Polymer Modification : A study by Aly and El-Mohdy (2015) detailed the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various aliphatic and aromatic amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This modification aimed to increase thermal stability and introduce antibacterial and antifungal properties, potentially useful for medical applications (Aly & El-Mohdy, 2015).

  • Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one was synthesized and analyzed by Gümüş et al. (2022). This study provided insights into molecular interactions and could inform the design of novel compounds with specific properties (Gümüş et al., 2022).

Biological Activity

  • Antitumor, Antifungal, and Antibacterial Activities : Synthesis and biological activity studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and derivatives, including amine derivatives, showed potential cytotoxicity against cancer cell lines and antimicrobial activities against Gram-positive and Gram-negative bacteria. This research indicates the utility of similar compounds in developing new therapeutic agents (Phutdhawong et al., 2019).

  • Synthesis and Antitumor Activity : Hakobyan et al. (2020) reported the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, exploring their effects on tumor DNA methylation. This work highlights the potential of chemically modified amines for cancer therapy (Hakobyan et al., 2020).

Material Science and Biochemistry

  • N-Heterocyclic Carbene-Organocatalyzed Polymerization : Bakkali-Hassani et al. (2018) explored the use of commercial aminoalcohols for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-tosyl aziridine, leading to the synthesis of polymers with potential applications in material science (Bakkali-Hassani et al., 2018).

  • Spin-Labeled Amino Acids in Biochemistry : Toniolo, Crisma, and Formaggio (1998) discussed the utility of TOAC, a spin-labeled amino acid, in material science and biochemistry for inducing specific secondary structures in peptides and as a probe in electron spin resonance spectroscopy. This application is crucial for studying peptide conformation and dynamics (Toniolo, Crisma, & Formaggio, 1998).

properties

IUPAC Name

2-amino-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(11)9(14)12-5-3-10(2,7-13)4-6-12/h8,13H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOJEQPGPHOEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)(C)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Reactant of Route 3
2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Reactant of Route 5
2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.